![molecular formula C22H29N3O2Si B12600140 1-(tert-butyldimethylsilyl)-5-(4-(dimethylamino)phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12600140.png)
1-(tert-butyldimethylsilyl)-5-(4-(dimethylamino)phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(tert-butyldimethylsilyl)-5-(4-(dimethylamino)phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a complex organic compound that features a tert-butyldimethylsilyl group, a dimethylamino phenyl group, and a pyrrolo[2,3-b]pyridine core
准备方法
The synthesis of 1-(tert-butyldimethylsilyl)-5-(4-(dimethylamino)phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves multiple steps, including the formation of the pyrrolo[2,3-b]pyridine core and the subsequent introduction of the tert-butyldimethylsilyl and dimethylamino phenyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
化学反应分析
1-(tert-butyldimethylsilyl)-5-(4-(dimethylamino)phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions employed .
科学研究应用
1-(tert-butyldimethylsilyl)-5-(4-(dimethylamino)phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Industry: Used in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 1-(tert-butyldimethylsilyl)-5-(4-(dimethylamino)phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
1-(tert-butyldimethylsilyl)-5-(4-(dimethylamino)phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(tert-butyldimethylsilyl)-5-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: Lacks the dimethylamino group, resulting in different chemical and biological properties.
1-(tert-butyldimethylsilyl)-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: Contains a methoxy group instead of a dimethylamino group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
属性
分子式 |
C22H29N3O2Si |
|---|---|
分子量 |
395.6 g/mol |
IUPAC 名称 |
1-[tert-butyl(dimethyl)silyl]-5-[4-(dimethylamino)phenyl]pyrrolo[2,3-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C22H29N3O2Si/c1-22(2,3)28(6,7)25-14-19(21(26)27)18-12-16(13-23-20(18)25)15-8-10-17(11-9-15)24(4)5/h8-14H,1-7H3,(H,26,27) |
InChI 键 |
LYTYNLUCGUWNKW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)N1C=C(C2=C1N=CC(=C2)C3=CC=C(C=C3)N(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


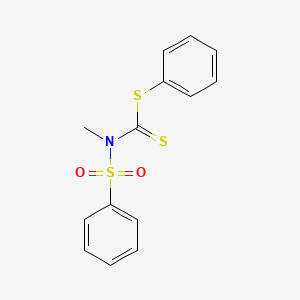
![Benzoic acid--4-[(2S)-oxolan-2-yl]butan-1-ol (1/1)](/img/structure/B12600058.png)
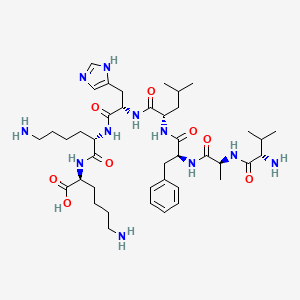
![Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate](/img/structure/B12600088.png)
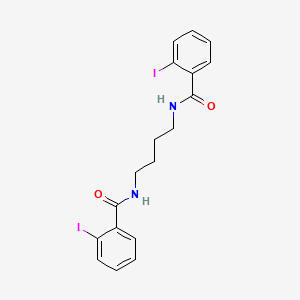
![6-(4-Chlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12600090.png)
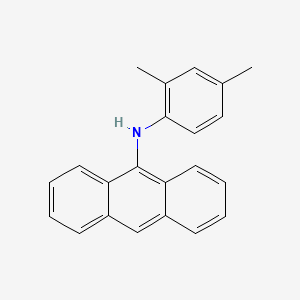

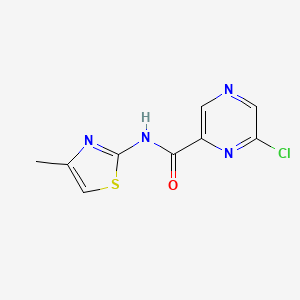

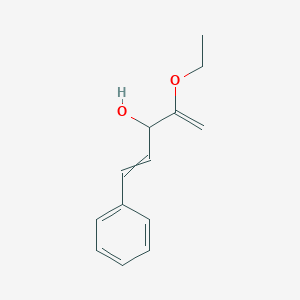

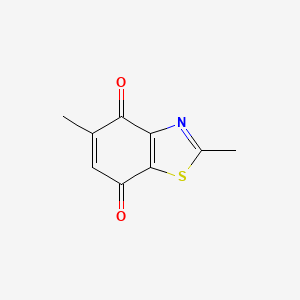
![6-{[4-(Dodecyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12600136.png)
